molecular formula C11H13NO2 B8436341 2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

Cat. No. B8436341
M. Wt: 191.23 g/mol
InChI Key: CHMLCFAYQCGYFX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-cyclopropyl-6-(1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C11H13NO2/c1-2-9(8-4-5-8)12-10(3-1)11-13-6-7-14-11/h1-3,8,11H,4-7H2

InChI Key

CHMLCFAYQCGYFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3OCCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.60 ml of a 1.6 M solution of n-butyllithium in hexane are introduced dropwise into a suspension of 2.71 g of trimethylsulfonium iodide (13.3 mmol) in 25 ml of tetrahydrofuran cooled to -15° C. The solution is stirred at -15° C. for 20 minutes under nitrogen, and then a solution of 1.57 g of 2-[1,3]dioxolan-2-yl-6-vinylpyridine (8.90 mmol) in 5 ml of tetrahydrofuran is added dropwise. After stirring for 1 hour at -15° C., the suspension is stirred for 3 hours at room temperature. The tetrahydrofuran is evaporated off, the residue is taken up in water and the mixture is extracted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated under vacuum. The title product is isolated by chromatography on a silica column (eluent: hexane/ethyl acetate; 50:50). 1.24 g of a colorless oil are obtained.
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Synthesis routes and methods II

Procedure details

To a solution of ZnCl2 in THF (0.5 M, 25 mL) was added dropwise a solution of cyclopropylmagnesium bromide (0.5 M, 25 mL) at −78° C. under nitrogen. The reaction mixture was then allowed to warm up to room temperature and stirred for an hour. The above mixture was then transferred to a sealed tube with 2-bromo-6-[1,3]dioxolan-2-yl-pyridine (1.9 g, 8.25 mmole, see subpart (a) above) and Pd(PPh3)4 (0.4 g, 0.35 mmole). TLC showed major formation of the product and some starting material. The mixture was then heated to 120° C. for 2 hours and cooled down to room temperature and then worked up with EtOAc and saturated ammonium chloride and dried over MgSO4. The residue from concentration was purified on silica gel column with 5% EtOAc in CH2Cl2 to yield 2-cyclopropyl-6-[1,3]dioxolan-2-yl-pyridine as a bright yellow liquid (0.96 g, 61%).
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Synthesis routes and methods III

Procedure details

To a stirred solution of 0.5 M zinc chloride in THF (9.1 mL, 4.55 mmol) under N2, cooled to −78° C. was added dropwise a solution of 0.5 M cyclopropylmagnesium bromide in THF (9.1 mL, 4.55 mmol). The reaction mixture was warmed to RT and stirred for 1 h. The resulting zincate was transferred via syringe to a sealed tube containing a solution of 2-bromo-6-(1,3-dioxolan-2-yl)pyridine of Step B (694.3 mg, 3.03 mmol) and Pd(PPh3)4 in dry THF (3 mL). The reaction mixture was degassed, sealed and heated at 120° C. for 2 h. The reaction mixture was cooled to RT and partitioned between ethyl acetate (100 mL) and saturated aqueous NH4Cl (50 mL). The phases were separated. The aqueous phase was extracted with ethyl acetate (15 mL). The combined organic phases were dried (MgSO4), filtered and concentrated. The resulting residue was dissolved in CH2Cl2, adsorbed onto silica gel and purified on a Biotage 40S column with SIM using 10% ethyl acetate in hexane as the eluent to afford 538.2 mg (2.82 mmol, 93%) of the desired product as a bright yellow liquid.
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Yield
93%

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